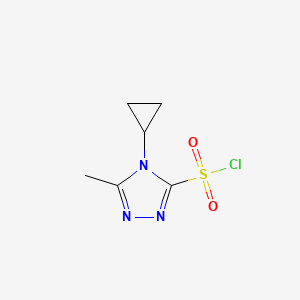
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a sulfonyl chloride functional group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isothiocyanate to form the corresponding thiourea, which is then cyclized to the triazole ring. The sulfonyl chloride group is introduced through chlorosulfonation using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate cyclization reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or antifungal properties.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its ability to interact with nucleophilic sites on biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function . This reactivity makes it a valuable tool in studying biochemical pathways and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of a sulfonyl chloride.
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride.
Uniqueness
The presence of the sulfonyl chloride group in 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it particularly reactive and versatile for chemical modifications. This distinguishes it from other similar compounds, which may have different reactivity profiles and applications.
Properties
Molecular Formula |
C6H8ClN3O2S |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
4-cyclopropyl-5-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClN3O2S/c1-4-8-9-6(13(7,11)12)10(4)5-2-3-5/h5H,2-3H2,1H3 |
InChI Key |
ATMTUKZHEPKQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13272263.png)
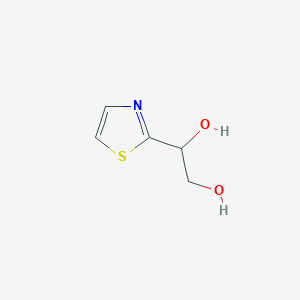
![Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-](/img/structure/B13272277.png)
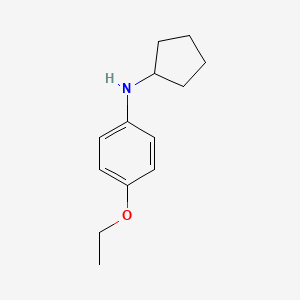
![Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine](/img/structure/B13272297.png)
![2-{3-Chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-13-yl}acetic acid](/img/structure/B13272299.png)
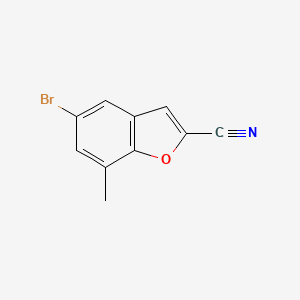
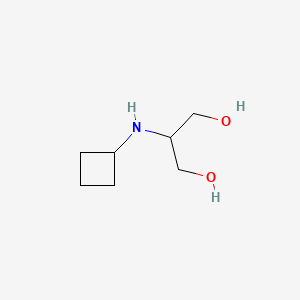
![N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13272313.png)
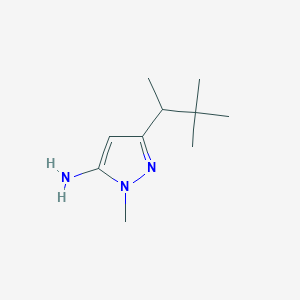
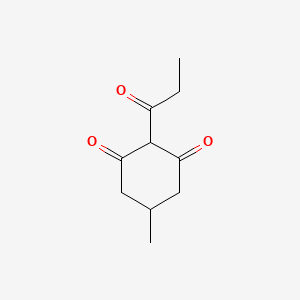
![Tert-butyl 9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13272323.png)
![N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13272327.png)
![1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272338.png)
